molecular formula C10H14ClNO B15225032 (R)-1-(4-Chloro-3-methylphenyl)-2-methoxyethanamine

(R)-1-(4-Chloro-3-methylphenyl)-2-methoxyethanamine

Cat. No.: B15225032
M. Wt: 199.68 g/mol
InChI Key: GONXPDRLQDKWEF-JTQLQIEISA-N
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Description

®-1-(4-Chloro-3-methylphenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a chiral center, a chloro-substituted aromatic ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloro-3-methylphenyl)-2-methoxyethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and ®-2-methoxyethanamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Chloro-3-methylphenyl)-2-methoxyethanamine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and pH.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chloro-3-methylphenyl)-2-methoxyethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(4-Chloro-3-methylphenyl)-2-methoxyethanamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloro-3-methylphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors to modulate biological pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic processes.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Chloro-3-methylphenyl)-2-methoxyethanamine: The enantiomer of the compound with similar chemical properties but different biological activity.

    4-Chloro-3-methylphenylamine: Lacks the methoxy group, resulting in different reactivity and applications.

    2-Methoxy-4-chloroaniline: Similar structure but with different substitution pattern on the aromatic ring.

Uniqueness

®-1-(4-Chloro-3-methylphenyl)-2-methoxyethanamine is unique due to its specific chiral center and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various fields.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1R)-1-(4-chloro-3-methylphenyl)-2-methoxyethanamine

InChI

InChI=1S/C10H14ClNO/c1-7-5-8(3-4-9(7)11)10(12)6-13-2/h3-5,10H,6,12H2,1-2H3/t10-/m0/s1

InChI Key

GONXPDRLQDKWEF-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](COC)N)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C(COC)N)Cl

Origin of Product

United States

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